molecular formula C20H16ClN3O2S B2629635 N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide CAS No. 1172453-38-1

N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide

Cat. No.: B2629635
CAS No.: 1172453-38-1
M. Wt: 397.88
InChI Key: DZUZRLCWFQIXOO-UHFFFAOYSA-N
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Description

N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Synthesis and Characterization : Compounds with structural similarities to "N-(4-chlorobenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide" have been synthesized and characterized for various applications. For instance, research involving furan carboxamides and thiazole derivatives focuses on the synthesis of novel compounds for potential antimicrobial and antifungal applications. These compounds have shown significant biological activity against a range of pathogens, indicating their potential in developing new therapeutic agents (Cakmak et al., 2022).

Antimicrobial and Anticancer Activities : The antimicrobial and anticancer activities of furan and thiazole derivatives have been a significant area of research. Compounds incorporating these moieties have been evaluated for their effectiveness against various bacterial and fungal strains, as well as their cytotoxicity against cancer cell lines. Such studies underscore the potential of these compounds in medicinal chemistry and drug development for treating infections and cancer (Zaki et al., 2018).

Agricultural Applications

Fungicidal Activity : Research on furan and thiazole carboxamides has also explored their fungicidal properties, particularly in agricultural settings. These compounds have been investigated for their ability to inhibit the growth of various plant pathogens, offering a potential avenue for developing new fungicides to protect crops and improve agricultural productivity (Banba et al., 2013).

Mechanism of Action

Target of Action

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide is a benzothiazole-based compound . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . The primary target of these compounds is often the DprE1 enzyme, which plays a crucial role in the cell wall biosynthesis of Mycobacterium tuberculosis .

Mode of Action

The interaction of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide with its target, DprE1, results in the inhibition of the enzyme’s activity . This inhibition disrupts the synthesis of the cell wall of Mycobacterium tuberculosis, leading to the bacterium’s death .

Biochemical Pathways

The action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide affects the biochemical pathway responsible for the synthesis of the cell wall of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme, the compound disrupts the formation of arabinogalactan, a key component of the cell wall . This disruption leads to the weakening of the cell wall and ultimately, the death of the bacterium .

Pharmacokinetics

Benzothiazole derivatives are generally well-absorbed and exhibit good bioavailability

Result of Action

The result of the action of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide is the death of Mycobacterium tuberculosis . By inhibiting the DprE1 enzyme and disrupting the synthesis of the cell wall, the compound causes the bacterium to lose its structural integrity and die .

Biochemical Analysis

Biochemical Properties

Benzothiazole derivatives have been shown to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, and uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) .

Cellular Effects

The cellular effects of N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-[(pyridin-3-yl)methyl]furan-3-carboxamide are yet to be fully elucidated. It is known that benzothiazole derivatives can have a significant impact on cellular processes. For instance, they have been found to exhibit potent and specific activity against M. tuberculosis .

Molecular Mechanism

Benzothiazole derivatives have been found to inhibit various enzymes, suggesting that they may exert their effects at the molecular level through enzyme inhibition .

Properties

IUPAC Name

N-(4-chloro-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(pyridin-3-ylmethyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-12-9-15(13(2)26-12)19(25)24(11-14-5-4-8-22-10-14)20-23-18-16(21)6-3-7-17(18)27-20/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUZRLCWFQIXOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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